molecular formula C9H5Cl2F3O2 B1448796 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde CAS No. 2166727-47-3

3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde

Cat. No.: B1448796
CAS No.: 2166727-47-3
M. Wt: 273.03 g/mol
InChI Key: GQQWCMOHSNIWRV-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde is an organic compound characterized by the presence of dichloro and trifluoroethoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 2,2,2-trifluoroethanol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.

    Catalysts: A suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), is used to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Conditions: Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzoic acid.

    Reduction: 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-methoxy-benzaldehyde: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    3,5-Dichloro-4-ethoxy-benzaldehyde: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

    3,5-Dichloro-4-(trifluoromethyl)-benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

Uniqueness

The presence of the trifluoroethoxy group in 3,5-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3,5-dichloro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O2/c10-6-1-5(3-15)2-7(11)8(6)16-4-9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQWCMOHSNIWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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